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Compound of Interest |

Compound Name: Urea, N,N'-bis(2,3-dichlorophenyl)-
CAS No.: 55268-51-4
Cat. No.: B1614941
Get Quote
. J

CAS Registry Number: 55268-51-4 Synonyms: 1,3-Bis(2,3-dichlorophenyl)urea; Di-2,3-
dichlorophenylurea Molecular Formula: C13HsClaN20O Molecular Weight: 350.03 g/mol

Part 1: Executive Summary & Research Context

In the landscape of medicinal chemistry, N,N'-bis(2,3-dichlorophenyl)urea represents a critical
symmetric diarylurea motif. While its structural isomers (e.g., the herbicide Diuron or the anti-
cancer agent COH-SR4) are widely documented for biological activity, the 2,3-dichloro isomer
primarily serves two high-value functions in drug development:

e Impurity Reference Standard: It is the definitive "homodimer" impurity generated during the
synthesis of any urea-based drug utilizing 2,3-dichloroaniline as a starting material. Its
detection and quantification are mandatory for CMC (Chemistry, Manufacturing, and
Controls) compliance.

e SAR Probe (Steric Control): The ortho-chlorine substitution pattern provides a unique steric
bulk profile compared to the meta or para isomers, making it an essential negative control or
selectivity probe in kinase inhibitor and cytokinin assays.
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Part 2: Chemical Identity & Physicochemical Profile

Property Specification Notes

White to off-white crystalline Typical of polychlorinated
Appearance _ _

solid diarylureas.

High lattice energy due to
Low in water; Moderate in intermolecular hydrogen
DMSO, DMF bonding reduces solubility in

non-polar solvents.

Solubility

Highly lipophilic; prone to non-
) specific binding in biochemical
LogP (Predicted) ~5.0-5.5 )
assays if not formulated

correctly.

H-Bond Donors 2 Urea NH groups.

H-Bond Acceptors 1 Urea Carbonyl (C=0).

Part 3: High-Purity Synthesis Protocol

Objective: To synthesize >98% pure reference material for analytical validation.

Rationale for Method Selection

Direct coupling of 2,3-dichloroaniline with 2,3-dichlorophenyl isocyanate is the preferred route
over phosgenation or CDI coupling. This method minimizes side reactions and simplifies
purification, as the product precipitates directly from the reaction matrix due to its low solubility
relative to the reagents.

Reagents

e Precursor A: 2,3-Dichloroaniline (1.0 eq)
e Precursor B: 2,3-Dichlorophenyl isocyanate (1.05 eq)
o Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

o Catalyst: Pyridine (0.1 eq) - Optional, to accelerate nucleophilic attack.
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Step-by-Step Workflow

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet, dissolve 2,3-dichloroaniline (10 mmol, 1.62 g) in anhydrous DCM (50 mL).

Addition: Cool the solution to 0°C. Add 2,3-dichlorophenyl isocyanate (10.5 mmol, 1.97 g)
dropwise over 15 minutes.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12—-18 hours. A
heavy white precipitate will form.

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot
should disappear.

Work-up: Filter the white solid under vacuum.

o Wash 1: Cold DCM (2 x 10 mL) to remove unreacted isocyanate.

o Wash 2: Hexane (2 x 20 mL) to remove trace aniline.

Purification: Recrystallize from hot Ethanol or DMF/Water mixture if purity is <98%.

Drying: Dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.

Synthesis Logic Diagram

2,3-Dichloroaniline Nucleophilic Attack
" (Nucleophile) w Proton Transfer
Tetrahedral Intermediate & Precipitation > N,N'—bis(2,3—dichlgrophenyl)urea
/ (Precipitate)

2,3-Dichlorophenyl Isocyanate
(Electrophile)

Click to download full resolution via product page

Figure 1: Nucleophilic addition mechanism for the synthesis of the symmetric urea.

Part 4: Analytical Profiling & Impurity Detection
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Objective: Distinguish the target symmetric urea from asymmetric drug substances.

1H-NMR Signature (DMSO-d6)

The symmetry of the molecule results in a simplified spectrum.

e Urea Protons (NH): A distinct singlet (or broad singlet) typically between 9.0 — 9.5 ppm
(integrating to 2H).

» Aromatic Protons: Due to the 2,3-dichloro substitution, expect a specific splitting pattern for
the 4, 5, and 6 positions (typically a doublet-triplet-doublet pattern or multiplet region)
between 7.2 — 8.2 ppm.

Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI) in Negative Mode (ESI-) is often more sensitive for
ureas due to proton abstraction from the NH.

e Molecular lon: Look for [M-H]~ at m/z ~347/349/351 (characteristic chlorine isotope pattern:
4 Cl atoms result in a distinct M, M+2, M+4, M+6, M+8 cluster).

Impurity Formation in Drug Synthesis

When synthesizing an asymmetric urea drug (e.g., R1-NH-CO-NH-R2) where R1 is the 2,3-
dichlorophenyl group:

o Mechanism: If the isocyanate intermediate (R1-NCO) reacts with moisture, it forms the
unstable carbamic acid, which decarboxylates to the aniline (R1-NHz). This aniline then
attacks the remaining isocyanate to form the symmetric impurity (R1-NH-CO-NH-R1).

o Control Strategy: This impurity serves as a marker for moisture ingress during the
manufacturing process.

Impurity Pathway Diagram
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Figure 2: Mechanism of symmetric urea formation as a manufacturing process impurity.

Part 5: Biological Context & SAR

While CAS 55268-51-4 is often a "silent” impurity, its structural relationship to bioactive ureas
warrants attention in Structure-Activity Relationship (SAR) studies.

Comparative Activity Table
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Substitution

Compound Biological Target Key Feature
Pattern
High steric hindrance
) ) at the urea bridge due
2,3-Dichloro Reference / Inactive
CAS 55268-51-4 to ortho-ClI. Often
(Ortho/Meta) Control S
prevents binding in
tight kinase pockets.
Planar conformation
) . ] favored; potent
3,5-Dichloro AMPK Activator / Anti- S
COH-SR4 cytotoxicity in
(Meta/Meta) cancer
melanoma/lung
cancer models [1].
) ) Photosystem |l Herbicide; binds D1
Diuron 3,4-Dichloro o o
Inhibitor protein in plants.

Research Insight: In kinase inhibitor design, the ortho-substitution (2,3-dichloro) forces the

phenyl ring to twist out of coplanarity with the urea linkage. This conformational restriction is a

powerful tool for probing the steric tolerance of a binding pocket. If a biological assay shows

activity for the 3,5-isomer but zero activity for the 2,3-isomer, it confirms that the binding site

requires a planar ligand conformation.

Part 6: Safety & Handling

» Hazard Classification:Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects).[1]

Polychlorinated aromatics are persistent [2].

e Handling: Wear nitrile gloves and a P95 patrticulate respirator. Handle in a fume hood to

avoid inhalation of dust.

» Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

e Singhal, S. S., et al. (2013). "Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung

cancer progression." Biochemical Pharmacology.

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://www.cpachem.com/msds?num=SB44714&dnl=sd_-_Praziquantel_CAS_55268-74-1_%28SB44714%29_%28EU%29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e European Chemicals Agency (ECHA). "C&L Inventory: 1,3-bis(2,3-dichlorophenyl)urea.”
ECHA Database.

e PubChem. "Compound Summary: 1,3-Bis(2,3-dichlorophenyl)urea (CAS 55268-51-4)."
National Library of Medicine.

e Sigma-Aldrich. "Product Specification: 1,3-Bis(2,3-dichlorophenyl)urea.” Merck KGaA.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. cpachem.com [cpachem.com]
e 2. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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